molecular formula C8H6Br2O2 B2979426 2-(2,4-Dibromophenyl)acetic acid CAS No. 98434-44-7

2-(2,4-Dibromophenyl)acetic acid

Cat. No.: B2979426
CAS No.: 98434-44-7
M. Wt: 293.942
InChI Key: FOTKDKHMRQKYHB-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenyl)acetic acid is a chemical compound with the CAS Number: 98434-44-7 . It has a molecular weight of 293.94 . The compound appears as a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Br2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) . This indicates that the molecule consists of a phenyl ring substituted with two bromine atoms and an acetic acid group .

Scientific Research Applications

Environmental Monitoring and Toxicology

A significant area of research is the environmental monitoring and toxicology of related compounds, particularly herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Studies have focused on the toxicology, mutagenicity, and environmental impact of 2,4-D, exploring its behavior in ecosystems and potential risks to human health. For example, a scientometric review highlighted global trends and gaps in studies about the toxicity of 2,4-D herbicides, indicating a focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020). These insights could be applicable to understanding the environmental and health impacts of 2-(2,4-Dibromophenyl)acetic acid, especially considering its structural similarity to 2,4-D.

Synthesis and Structural Studies

Research on the synthesis and characterization of similar compounds provides insights into chemical synthesis techniques, structural analysis, and potential applications in materials science. For instance, studies on disubstituted biphenyl derivatives, such as biphenyl-4,4′-diacetic acid, reveal methods for synthesizing complex organic molecules and analyzing their structural characteristics through techniques like FT-IR, Raman spectroscopy, and X-ray powder diffraction (Sienkiewicz-Gromiuk et al., 2014). These methodologies could be adapted for studying this compound, facilitating the development of novel materials or pharmaceuticals.

Molecular Interactions and Biological Effects

The molecular interactions and biological effects of compounds structurally related to this compound are also of interest. Research into the effects of 2,4-D on human dental pulp stem cells, for example, has revealed insights into cellular responses to chemical exposure, including oxidative stress and apoptosis (Mahmoudinia et al., 2019). Understanding these mechanisms can inform safety assessments and therapeutic applications of related chemicals.

Safety and Hazards

The safety information available indicates that 2-(2,4-Dibromophenyl)acetic acid may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Properties

IUPAC Name

2-(2,4-dibromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKDKHMRQKYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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